![molecular formula C5H11NO2S B1526246 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione CAS No. 848243-66-3](/img/structure/B1526246.png)
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-1lambda6-thiolane-1,1-dione” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .Scientific Research Applications
Broad-Spectrum Antibiotics
Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics . These could be developed into therapeutics to treat many infections, including those resistant to current treatments .
Biodefense Pathogens
The same eAmSPCs antibiotics are also being studied for their potential use against biodefense pathogens . This could be crucial in the development of new treatments for diseases caused by biological warfare agents .
Improved Safety and Pharmacokinetics
The eAmSPCs antibiotics exhibit improved safety and pharmacokinetic properties . This means they could potentially be safer and more effective than existing antibiotics .
Treatment of Mycobacterium Abscessus (Mab)
Researchers have developed a structure which is up to 64-fold more potent against Mab than regular spectinomycin . Mab is a species of rapidly growing, multi-drug resistant mycobacteria, distantly related to the bacterium that causes tuberculosis .
Synthesis Reagent
2-(Aminomethyl)pyridine is used as a synthesis reagent in the synthesis of PPD analogues . These analogues could have various applications in scientific research .
Preparation of 5-Nitro-2-Furancarboxylamides
2-(Aminomethyl)pyridine is also used in the preparation of 5-nitro-2-furancarboxylamides . These compounds display potent trypanocidal activity against trypanosomiasis .
properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGTNCSNMGZGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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